molecular formula C21H17N3O4S2 B11139761 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11139761
M. Wt: 439.5 g/mol
InChI Key: PCDBDZOZKXLPLJ-SSZFMOIBSA-N
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Description

The compound “(5Z)-3-(2-METHOXYETHYL)-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-halo ketones or aldehydes. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized thiazolidinones.

Scientific Research Applications

Chemistry

Thiazolidinones are studied for their unique chemical properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.

Biology

In biological research, thiazolidinones are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Thiazolidinones have shown promise in the development of new pharmaceuticals, particularly in the treatment of diabetes, inflammation, and infectious diseases.

Industry

In the industrial sector, thiazolidinones are used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of thiazolidinones often involves the inhibition of specific enzymes or receptors. For example, some thiazolidinones act as inhibitors of protein tyrosine phosphatases, which play a role in cell signaling pathways. The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are structurally similar but contain a different ring system. They are known for their use in the treatment of diabetes.

    Thiazoles: Thiazoles are simpler structures that also contain a sulfur and nitrogen heterocycle.

    Pyrimidinones: These compounds share the pyrimidine ring system but differ in their functional groups and overall structure.

Uniqueness

The uniqueness of “(5Z)-3-(2-METHOXYETHYL)-5-({4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” lies in its complex structure, which combines multiple heterocyclic systems and functional groups. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O4S2/c1-27-12-11-24-20(26)16(30-21(24)29)13-15-18(28-14-7-3-2-4-8-14)22-17-9-5-6-10-23(17)19(15)25/h2-10,13H,11-12H2,1H3/b16-13-

InChI Key

PCDBDZOZKXLPLJ-SSZFMOIBSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)SC1=S

Origin of Product

United States

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